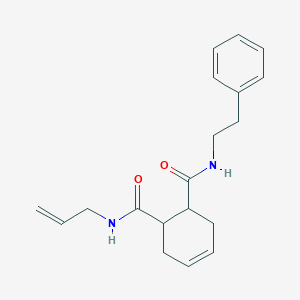![molecular formula C14H20BrClN2O2 B5105677 2-bromo-N-[3-(4-morpholinyl)propyl]benzamide hydrochloride](/img/structure/B5105677.png)
2-bromo-N-[3-(4-morpholinyl)propyl]benzamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-[3-(4-morpholinyl)propyl]benzamide hydrochloride, also known as BRL-15572, is a chemical compound that has been widely studied for its potential therapeutic applications in various diseases. This compound belongs to the benzamide class of compounds and has been found to have a high affinity for the dopamine D3 receptor.
Mecanismo De Acción
2-bromo-N-[3-(4-morpholinyl)propyl]benzamide hydrochloride has a high affinity for the dopamine D3 receptor, which is predominantly expressed in the mesolimbic system of the brain. Activation of the dopamine D3 receptor has been implicated in various neuropsychiatric disorders such as Parkinson's disease, schizophrenia, and drug addiction. 2-bromo-N-[3-(4-morpholinyl)propyl]benzamide hydrochloride acts as a selective antagonist of the dopamine D3 receptor, which may explain its potential therapeutic effects in these disorders.
Biochemical and Physiological Effects:
2-bromo-N-[3-(4-morpholinyl)propyl]benzamide hydrochloride has been found to have various biochemical and physiological effects in animal models. In Parkinson's disease, 2-bromo-N-[3-(4-morpholinyl)propyl]benzamide hydrochloride has been shown to increase dopamine release in the striatum and improve motor function. In schizophrenia, 2-bromo-N-[3-(4-morpholinyl)propyl]benzamide hydrochloride has been found to increase dopamine release in the prefrontal cortex and improve cognitive function. In drug addiction, 2-bromo-N-[3-(4-morpholinyl)propyl]benzamide hydrochloride has been shown to reduce drug-seeking behavior and dopamine release in the nucleus accumbens.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-bromo-N-[3-(4-morpholinyl)propyl]benzamide hydrochloride in lab experiments is its high selectivity for the dopamine D3 receptor, which allows for specific targeting of this receptor. However, one of the limitations of using 2-bromo-N-[3-(4-morpholinyl)propyl]benzamide hydrochloride is its relatively low potency compared to other dopamine D3 receptor antagonists. This may require higher doses of 2-bromo-N-[3-(4-morpholinyl)propyl]benzamide hydrochloride to achieve the desired therapeutic effects.
Direcciones Futuras
There are several future directions for the study of 2-bromo-N-[3-(4-morpholinyl)propyl]benzamide hydrochloride. One direction is to further investigate its potential therapeutic effects in other neuropsychiatric disorders such as depression and anxiety. Another direction is to develop more potent derivatives of 2-bromo-N-[3-(4-morpholinyl)propyl]benzamide hydrochloride that may have improved therapeutic efficacy. Additionally, the development of imaging agents for the dopamine D3 receptor may allow for non-invasive monitoring of 2-bromo-N-[3-(4-morpholinyl)propyl]benzamide hydrochloride's effects in vivo.
Métodos De Síntesis
The synthesis of 2-bromo-N-[3-(4-morpholinyl)propyl]benzamide hydrochloride involves the reaction of 2-bromo-N-(3-bromopropyl)benzamide with morpholine in the presence of potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of 2-bromo-N-[3-(4-morpholinyl)propyl]benzamide hydrochloride. This method has been reported to yield 2-bromo-N-[3-(4-morpholinyl)propyl]benzamide hydrochloride in high purity and yield.
Aplicaciones Científicas De Investigación
2-bromo-N-[3-(4-morpholinyl)propyl]benzamide hydrochloride has been extensively studied for its potential therapeutic applications in various diseases such as Parkinson's disease, schizophrenia, and drug addiction. In Parkinson's disease, 2-bromo-N-[3-(4-morpholinyl)propyl]benzamide hydrochloride has been found to improve motor function and reduce dyskinesia in animal models. In schizophrenia, 2-bromo-N-[3-(4-morpholinyl)propyl]benzamide hydrochloride has been shown to improve cognitive function and reduce positive symptoms in animal models. In drug addiction, 2-bromo-N-[3-(4-morpholinyl)propyl]benzamide hydrochloride has been found to reduce drug-seeking behavior in animal models.
Propiedades
IUPAC Name |
2-bromo-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2.ClH/c15-13-5-2-1-4-12(13)14(18)16-6-3-7-17-8-10-19-11-9-17;/h1-2,4-5H,3,6-11H2,(H,16,18);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMJUIQOBCMLQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=CC=CC=C2Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

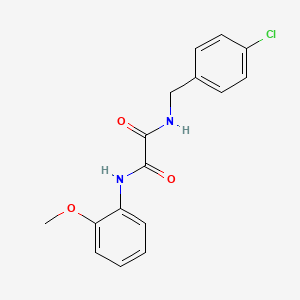
![({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl(tetrahydro-2H-pyran-4-ylmethyl)amine](/img/structure/B5105610.png)
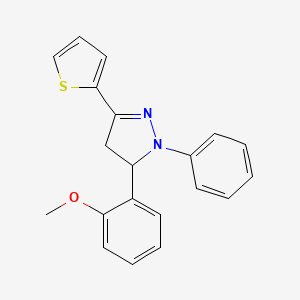
![N-{2-[(2-furylmethyl)thio]ethyl}-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide](/img/structure/B5105625.png)
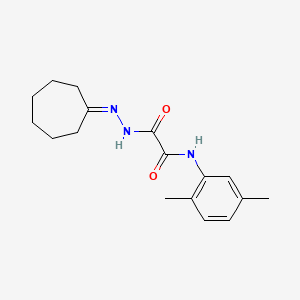
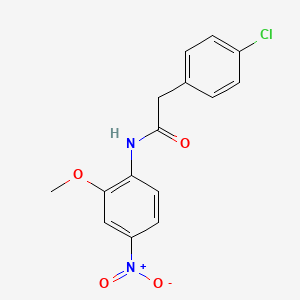
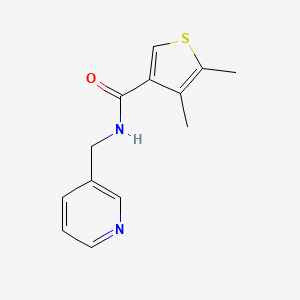
![N-benzyl-N-ethyl-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5105642.png)
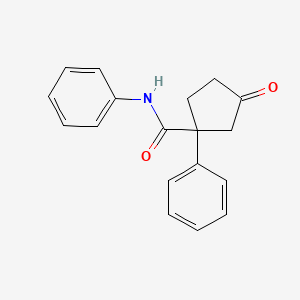

![3-bromo-N-[1-[(diethylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5105663.png)
![2-(2-chloro-5-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}phenyl)-3-isothiazolidinone 1,1-dioxide](/img/structure/B5105685.png)
